molecular formula C16H16BrNO B1402902 2-Bromo-N,N-diphenylbutanamide CAS No. 1365963-34-3

2-Bromo-N,N-diphenylbutanamide

Cat. No. B1402902
M. Wt: 318.21 g/mol
InChI Key: BZNPLKRJWGUICK-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Bromo-N,N-diphenylbutanamide is commonly used as an intermediate in the synthesis of various organic compounds. One paper discusses the synthesis of a similar compound, 2-Bromo perylene diimide, using C–H activation and its use in the synthesis of bis (perylene diimide)–donor electron-transport materials .

Scientific Research Applications

Synthesis of Key Intermediates

  • 2-Bromo-N,N-diphenylbutanamide has been utilized in the synthesis of key pharmaceutical intermediates. For example, it plays a role in the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, a widely used cholesterol-lowering medication. This process involves steps like condensation, chlorination, and bromination (Hong-rui, 2009).

Catalysis and Nanoparticle Synthesis

  • 2-Bromo-N,N-diphenylacetamide, closely related to 2-Bromo-N,N-diphenylbutanamide, has been used to generate thio and selenoether ligands. These ligands, in turn, have been used to form Palladium(ii) complexes, which are effective catalysts in organic synthesis. This application extends to the generation of unique nanoparticle shapes, demonstrating significant potential in materials science (Singh & Singh, 2017).

Environmental Health Studies

  • Compounds related to 2-Bromo-N,N-diphenylbutanamide have been studied for their environmental and health impacts. For example, the estrogenic potencies of various polybrominated diphenyl ethers (PBDEs) have been investigated, highlighting the potential endocrine-disrupting effects of these compounds in both wildlife and humans (Meerts et al., 2001).

Development of Novel Pharmaceuticals

  • Brominated derivatives of 2-Bromo-N,N-diphenylbutanamide have been explored for their potential in creating new pharmaceuticals. This includes the synthesis of novel compounds that have been evaluated for their anti-inflammatory, antibacterial, and analgesic properties, indicating the versatility of this compound in drug development (Yancheva et al., 2015).

properties

IUPAC Name

2-bromo-N,N-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-2-15(17)16(19)18(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNPLKRJWGUICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N,N-diphenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Zhou, Y Zhang, X Xu, S Zhu - … Chemie International Edition, 2019 - Wiley Online Library
Reported here is a terminal‐selective, remote asymmetric hydroalkylation of olefins with racemic α‐bromo amides. The reaction proceeds by NiH‐catalyzed alkene isomerization and …
Number of citations: 137 onlinelibrary.wiley.com

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